(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol
Overview
Description
“(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol” is a chemical compound with the CAS Number: 33060-92-3. It has a molecular weight of 242.25 . The compound is used in scientific research due to its complex structure .
Molecular Structure Analysis
The molecular formula of this compound is C14H11FN2O . The InChI Code is 1S/C14H11FN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H, (H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.25 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available sources .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Synthesis and Theoretical Studies : A related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, was synthesized using a catalyst- and solvent-free microwave-assisted Fries rearrangement. Density functional theory (DFT) calculations were used for theoretical studies of the prototropy process and the Fries rearrangement, revealing insights into the formation of intimate ion pairs as a key step in the synthesis process (Moreno-Fuquen et al., 2019).
Structural and Conformational Analysis : Compounds including fluoro-benzene rings were synthesized and their structures confirmed using spectroscopic techniques. Single-crystal X-ray diffraction was used for crystallographic analysis, and DFT was applied for molecular structure calculations. This study highlights the application of DFT in validating the molecular structures obtained from crystallography (Huang et al., 2021).
Application in Dye Synthesis and Properties
- Fluorescent Dye Synthesis : Novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes were synthesized. These dyes showed unique properties like red-shifted absorption maxima and emission in the far-red region. The study of these dyes reveals the potential application of similar compounds in the development of new fluorescent materials (Jadhav et al., 2018).
Biological Applications
Anticonvulsant and Sodium Channel Blocker Agents : A derivative, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, was synthesized and evaluated for anticonvulsant activities, showing significant effectiveness. This compound's action on sodium channels was evaluated, indicating potential applications in neurological therapies (Malik & Khan, 2014).
Antimicrobial and Antifungal Activities : Fluorine-substituted benzothiazole amides were synthesized, including 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds were tested against various bacterial and fungal strains, revealing promising antibacterial and antifungal activities. This study showcases the potential of similar compounds in developing new antimicrobial agents (Pejchal et al., 2015).
Future Directions
properties
IUPAC Name |
(6-fluoro-1H-benzimidazol-2-yl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)17-14(16-11)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJFLZJDDJOFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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